molecular formula C25H20N2O5S B266802 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266802
M. Wt: 460.5 g/mol
InChI Key: UNWBDBVTULTHIQ-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as FMBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it has been shown to have anti-cancer and neuroprotective properties, which makes it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions for research on 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could be to further investigate the mechanism of action of this compound, which would provide a better understanding of how it works and could lead to the development of more targeted treatments. Another area of research could be to explore the use of this compound in combination with other compounds, such as chemotherapy drugs, to enhance its anti-cancer effects. Finally, research could also focus on the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-methoxy-3-methylbenzoyl chloride to form an intermediate compound. This intermediate is then reacted with furfuryl alcohol and 2,4-pentanedione to produce this compound.

Scientific Research Applications

5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. In addition, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

(4E)-5-(furan-2-yl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H20N2O5S/c1-13-6-8-16-19(11-13)33-25(26-16)27-21(18-5-4-10-32-18)20(23(29)24(27)30)22(28)15-7-9-17(31-3)14(2)12-15/h4-12,21,28H,1-3H3/b22-20+

InChI Key

UNWBDBVTULTHIQ-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC(=C(C=C4)OC)C)\O)/C(=O)C3=O)C5=CC=CO5

SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C3=O)C5=CC=CO5

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C3=O)C5=CC=CO5

Origin of Product

United States

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